![molecular formula C23H30N2O5 B3571639 3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3571639.png)
3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
Overview
Description
3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound with the molecular formula C23H30N2O5. It is a benzamide derivative characterized by the presence of three ethoxy groups on the benzene ring and a morpholine moiety attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide serves as a pharmacophore in the development of various therapeutic agents. Its structure allows it to interact with specific biological targets, making it a candidate for drug development in the following areas:
- Anti-cancer Agents : The compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Anti-inflammatory Agents : It has shown potential in reducing inflammatory responses through the inhibition of specific enzymes involved in inflammation.
- Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial therapies.
Biological Studies
The compound is utilized in biological studies to explore its effects on various molecular targets:
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as tubulin and heat shock protein 90 (Hsp90), which play critical roles in cancer progression.
Enzyme Target | Mechanism of Action | Reference |
---|---|---|
Tubulin | Disruption of microtubule dynamics | |
Hsp90 | Degradation of client proteins involved in cancer | |
Thioredoxin Reductase (TrxR) | Induction of oxidative stress in cancer cells |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. The following table summarizes its effectiveness:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast) | 6.5 | Inhibition of proliferation |
HCT116 (Colon) | 5.2 | Induction of apoptosis |
PC3 (Prostate) | 7.0 | Cell cycle arrest |
Mechanistic Studies
In vitro studies have demonstrated that this compound induces apoptosis via the activation of caspase pathways and generation of reactive oxygen species (ROS). It has also been shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Case Studies
-
Combination Therapy with Doxorubicin :
- A study evaluated the effects of combining this compound with doxorubicin on MCF7 cells. The combination resulted in a synergistic effect, reducing the IC50 value for doxorubicin from 8 µM to 2 µM.
-
In Vivo Efficacy :
- In xenograft models of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups. Tumors treated with the compound showed increased levels of apoptosis markers and decreased levels of Hsp90.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the morpholine ring and methoxy groups have been explored to enhance potency and selectivity against cancer cell lines.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Triethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide: Similar structure but with a morpholinylmethyl group instead of a morpholinyl group.
3,4,5-Triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide: Similar structure but with a morpholinylethyl group instead of a morpholinyl group.
Uniqueness
3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the morpholine moiety, which imparts distinct chemical and biological properties .
Biological Activity
3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound with the molecular formula C17H26N2O5. It features a benzamide core substituted with three ethoxy groups and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of ethoxy groups enhances its lipophilicity, which may improve its binding affinity to target proteins. The morpholine moiety is believed to play a crucial role in modulating the activity of these targets, leading to various downstream effects on cellular pathways and physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism involves the activation of caspases and modulation of p53 expression levels, which are critical pathways in cancer cell apoptosis .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as a pantothenate kinase inhibitor, impacting pathways related to energy metabolism and cellular proliferation .
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values were determined through dose-response curves, revealing significant potency compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Studies : Flow cytometry analysis showed that treatment with this compound leads to cell cycle arrest at the G1 phase in MCF-7 cells. Additionally, it was observed that the compound triggers apoptosis via increased caspase activity, confirming its role as a potential anticancer agent .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 0.48 - 2.78 | Anticancer |
Doxorubicin | Structure | 1.93 - 2.84 | Anticancer |
Other Benzamide Derivatives | Varies | Varies | Varies |
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(26)24-18-7-9-19(10-8-18)25-11-13-27-14-12-25/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCLTDIWCJEAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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